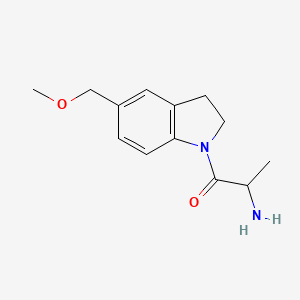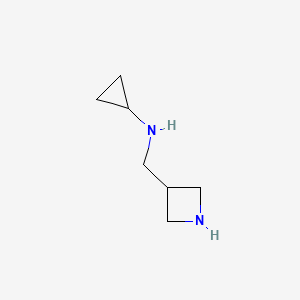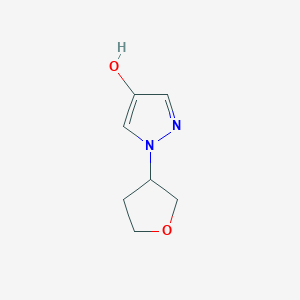![molecular formula C9H12N6O2 B1491585 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1283625-75-1](/img/structure/B1491585.png)
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Vue d'ensemble
Description
The compound “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,3-triazole ring and an oxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered heterocyclic ring containing two carbon atoms and three nitrogen atoms . The oxazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .Applications De Recherche Scientifique
Drug Discovery and Development
1,2,3-Triazoles, including derivatives like the one mentioned, are known for their stability and bioisosteric properties, making them valuable in drug design. They mimic peptide bonds and can enhance the pharmacokinetic profile of pharmaceuticals . This compound could potentially be used to develop new medications with improved efficacy and reduced side effects.
Organic Synthesis
The triazole ring serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, providing pathways to synthesize complex molecules. This includes serving as a scaffold for building diverse organic compounds with potential applications in medicinal chemistry .
Polymer Chemistry
Triazole derivatives can be incorporated into polymers to improve material properties such as thermal stability, mechanical strength, and chemical resistance. This compound could be used to create new polymeric materials for industrial applications .
Supramolecular Chemistry
Due to their ability to form hydrogen bonds, triazole derivatives are used in supramolecular chemistry to create self-assembling structures. These structures have applications in nanotechnology and materials science .
Bioconjugation and Chemical Biology
The compound can be used in bioconjugation, linking biomolecules to other structures, including drugs or fluorescent tags. This is crucial for developing targeted therapies and diagnostic tools .
Fluorescent Imaging
Triazole derivatives often possess fluorescent properties, making them useful in imaging techniques. They can be used as probes to visualize biological processes, aiding in research and medical diagnostics .
Each of these applications leverages the unique chemical properties of triazole derivatives, such as their stability, reactivity, and ability to interact with biological molecules. The compound “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” holds promise for advancing research and technology in these areas. The specific applications mentioned are based on the general properties and uses of 1,2,3-triazoles and their derivatives, as detailed in the provided sources .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c1-6-2-8(13-17-6)11-9(16)5-15-4-7(3-10)12-14-15/h2,4H,3,5,10H2,1H3,(H,11,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGINVTHKWDNPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)
![2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491511.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1491512.png)



![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)
![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)
![5-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491518.png)
![7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491519.png)
![7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491520.png)
![3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1491524.png)